molecular formula C18H19N3O4S B14955813 methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B14955813
M. Wt: 373.4 g/mol
InChI Key: JQLBXMOCQSJJAQ-UHFFFAOYSA-N
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Description

Methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone to form the indole ring . The thiazole ring can be introduced through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves the esterification of the carboxyl group using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Corresponding oxides and ketones

    Reduction: Reduced derivatives with hydrogenated bonds

    Substitution: Substituted derivatives with new functional groups

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is unique due to its combination of an indole moiety, a thiazole ring, and a methoxyethyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Biological Activity

Methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and notable biological activities, including its antiviral, anticancer, and antimicrobial properties.

Compound Overview

  • Molecular Formula : C20H23N3O4S
  • Molecular Weight : 401.5 g/mol
  • Structural Features : The compound features an indole moiety and a thiazole ring, which are known for their biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Indole Moiety : The indole structure is synthesized through cyclization reactions involving appropriate precursors.
  • Thiazole Ring Formation : The thiazole component is formed via condensation reactions with sulfur-containing reagents.
  • Final Coupling : The final compound is obtained by coupling the indole and thiazole components with the methoxyethyl group.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. The indole structure is known to interact with various viral proteins, potentially inhibiting viral replication through modulation of signaling pathways associated with immune responses .

Anticancer Properties

This compound has been studied for its anticancer effects against various cancer cell lines, including:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)10.5Induction of apoptosis and cell cycle arrest
HCT116 (Colon)6.2Inhibition of proliferation via signaling pathways
T47D (Breast)27.3Modulation of estrogen receptor activity

The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific receptors involved in cell survival pathways .

Antimicrobial Effects

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal species .

The biological activity of this compound is believed to involve:

  • Receptor Binding : The indole moiety facilitates high-affinity binding to biological receptors.
  • Pathway Modulation : The compound may modulate key signaling pathways involved in disease processes, such as apoptosis and immune response regulation .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Effects : In vitro experiments demonstrated that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines .
  • Antiviral Research : Preliminary studies indicated that the compound effectively inhibited viral replication in cell culture models, suggesting potential applications in antiviral therapy .

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 2-[[1-(2-methoxyethyl)indole-4-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N3O4S/c1-11-15(17(23)25-3)19-18(26-11)20-16(22)13-5-4-6-14-12(13)7-8-21(14)9-10-24-2/h4-8H,9-10H2,1-3H3,(H,19,20,22)

InChI Key

JQLBXMOCQSJJAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=C3C=CN(C3=CC=C2)CCOC)C(=O)OC

Origin of Product

United States

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